4-Diphenylphosphanylbenzoic acid, 2-(trimethylsilyl)ethyl ester solution

Catalog No.
S1911129
CAS No.
566190-45-2
M.F
C24H27O2PSi
M. Wt
406.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Diphenylphosphanylbenzoic acid, 2-(trimethylsily...

CAS Number

566190-45-2

Product Name

4-Diphenylphosphanylbenzoic acid, 2-(trimethylsilyl)ethyl ester solution

IUPAC Name

2-trimethylsilylethyl 4-diphenylphosphanylbenzoate

Molecular Formula

C24H27O2PSi

Molecular Weight

406.5 g/mol

InChI

InChI=1S/C24H27O2PSi/c1-28(2,3)19-18-26-24(25)20-14-16-23(17-15-20)27(21-10-6-4-7-11-21)22-12-8-5-9-13-22/h4-17H,18-19H2,1-3H3

InChI Key

QTYUNPJLGFKKRV-UHFFFAOYSA-N

SMILES

C[Si](C)(C)CCOC(=O)C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C[Si](C)(C)CCOC(=O)C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3

4-Diphenylphosphanylbenzoic acid, 2-(trimethylsilyl)ethyl ester solution is a chemical compound characterized by its phosphanyl group attached to a benzoic acid moiety. It has the molecular formula C24H27O2PSi and a molecular weight of approximately 406.53 g/mol. This compound is notable for its unique structure, which includes a diphenylphosphanyl group and a trimethylsilyl ethyl ester, contributing to its reactivity and potential applications in various fields, particularly in organic synthesis and proteomics research .

The compound is typically utilized in laboratory settings, where it serves as a reagent for various

Due to the presence of both the phosphanyl and the ester functionalities. Key reactions include:

  • Nucleophilic Substitution: The phosphanyl group can act as a nucleophile, participating in substitution reactions with electrophiles.
  • Esterification: The ester group can undergo hydrolysis or transesterification, making it useful for modifying other alcohols or acids.
  • Phosphine Reactions: As a phosphine derivative, it can engage in reactions typical for phosphines, such as oxidation or coordination with transition metals.

These reactions are significant for synthesizing more complex molecular structures or modifying existing compounds .

The synthesis of 4-Diphenylphosphanylbenzoic acid, 2-(trimethylsilyl)ethyl ester typically involves several steps:

  • Preparation of Diphenylphosphine: This can be synthesized from phosphorus trichloride and diphenylamine.
  • Formation of Benzoic Acid Derivative: Benzoic acid can be reacted with the diphenylphosphine to form the corresponding phosphanylbenzoic acid.
  • Esterification: The final step involves reacting the phosphanylbenzoic acid with 2-(trimethylsilyl)ethanol under acidic conditions to yield the ester.

This multi-step synthesis allows for the introduction of both the phosphanyl and silyl functionalities into the final product .

4-Diphenylphosphanylbenzoic acid, 2-(trimethylsilyl)ethyl ester solution has several applications:

  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Proteomics Research: The compound is utilized in proteomics for labeling proteins or peptides due to its reactive phosphanyl group .
  • Catalysis: It may function as a catalyst or ligand in various catalytic processes involving transition metals.

These applications highlight its versatility and importance in both academic research and industrial settings .

Interaction studies involving 4-Diphenylphosphanylbenzoic acid, 2-(trimethylsilyl)ethyl ester focus on its reactivity with various substrates and biological molecules. These studies are crucial for understanding:

  • Reactivity Profiles: How this compound interacts with different electrophiles or nucleophiles.
  • Biological Interactions: Potential interactions with biomolecules that could lead to therapeutic applications.

Such studies are essential for developing new materials or drugs based on this compound's unique properties .

Several compounds share structural similarities with 4-Diphenylphosphanylbenzoic acid, 2-(trimethylsilyl)ethyl ester. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
DiphenylphosphinePhosphorus bonded to two phenyl groupsBasic phosphine without carboxylic functionality
Benzoic AcidSimple carboxylic acid structureLacks phosphorus functionality
Trimethylsilyl EsterContains trimethylsilyl groupFocuses on silylation without phosphorus

Uniqueness

What sets 4-Diphenylphosphanylbenzoic acid, 2-(trimethylsilyl)ethyl ester apart is its combination of a diphenylphosphanyl group with a benzoate moiety and a trimethylsilyl ethyl ester functionality. This unique combination enhances its reactivity compared to simpler analogs like diphenylphosphine or standard benzoic acids, making it particularly valuable in synthetic chemistry and biochemical applications .

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Wikipedia

2-(trimethylsilyl)ethyl 4-(diphenylphosphino)benzoate

Dates

Modify: 2024-04-15

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